Cas no 14743-51-2 (4-Phenyl-2,3,5,6-tetrafluorophenol)
4-Phenyl-2,3,5,6-tetrafluorophenol Chemical and Physical Properties
Names and Identifiers
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- 4-phenyl-2,3,5,6-tetrafluorophenol
- 4-Phenyl-2,3,5,6-tetrafluorophenol
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- Inchi: 1S/C12H6F4O/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5,17H
- InChI Key: QRWVVDWRMNCGBK-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1C1C=CC=CC=1)F)F)O)F
Computed Properties
- Exact Mass: 242.03547746 g/mol
- Monoisotopic Mass: 242.03547746 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2
- Molecular Weight: 242.17
4-Phenyl-2,3,5,6-tetrafluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002318-250mg |
4-Phenyl-2,3,5,6-tetrafluorophenol |
14743-51-2 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
| Alichem | A014002318-500mg |
4-Phenyl-2,3,5,6-tetrafluorophenol |
14743-51-2 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
| Alichem | A014002318-1g |
4-Phenyl-2,3,5,6-tetrafluorophenol |
14743-51-2 | 97% | 1g |
1,579.40 USD | 2021-06-22 |
4-Phenyl-2,3,5,6-tetrafluorophenol Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-Phenyl-2,3,5,6-tetrafluorophenol
Introduction to 4-Phenyl-2,3,5,6-tetrafluorophenol (CAS No. 14743-51-2)
4-Phenyl-2,3,5,6-tetrafluorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 14743-51-2, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of tetrafluorophenols, which are characterized by the presence of four fluorine atoms substituting hydrogen atoms in the phenol ring. The introduction of fluorine atoms into aromatic systems often enhances the metabolic stability and lipophilicity of molecules, making them more suitable for drug development.
The structural motif of 4-Phenyl-2,3,5,6-tetrafluorophenol combines a phenyl group with a tetrafluorophenol backbone. This unique arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical and biological applications. The presence of fluorine atoms in specific positions (2, 3, 5, and 6) influences the reactivity and interaction of the compound with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their potential as pharmacophores. 4-Phenyl-2,3,5,6-tetrafluorophenol has been studied for its possible applications in medicinal chemistry, particularly as an intermediate in the synthesis of more complex molecules. The compound’s ability to act as a building block for drug candidates is attributed to its stability under various reaction conditions and its capacity to form stable interactions with biological receptors.
One of the most compelling aspects of 4-Phenyl-2,3,5,6-tetrafluorophenol is its role in developing novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of enzymes and receptors involved in various diseases. For instance, studies have suggested that modifications of this compound can lead to compounds with anti-inflammatory and anticancer properties. The fluorine atoms enhance the binding affinity and selectivity of these derivatives toward their target proteins.
The synthesis of 4-Phenyl-2,3,5,6-tetrafluorophenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into the phenol ring efficiently. These methods not only improve the synthetic route but also allow for greater flexibility in modifying the structure of the compound for specific applications.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 4-Phenyl-2,3,5,6-tetrafluorophenol. Molecular modeling studies have provided insights into how the compound interacts with biological targets at an atomic level. This information is invaluable for designing next-generation drugs with improved efficacy and reduced side effects. By leveraging computational tools, researchers can predict the binding modes of 4-Phenyl-2,3,5,6-tetrafluorophenol derivatives before conducting expensive wet-lab experiments.
The pharmaceutical industry has shown particular interest in fluorinated phenols due to their potential as drug candidates. 4-Phenyl-2,3,5,6-tetrafluorophenol has been tested in various preclinical models to assess its pharmacological properties. Preliminary results indicate that it exhibits promising activity against certain disease-related pathways. These findings have spurred further research into optimizing its structure for therapeutic use.
In addition to its pharmaceutical applications, 4-Phenyl-2,3,5,6-tetrafluorophenol has potential uses in materials science and agrochemicals. Its unique electronic properties make it suitable for developing advanced materials with specific functionalities. For example, tetrafluorophenols can be incorporated into polymers to enhance their thermal stability and chemical resistance.
The environmental impact of using 4-Phenyl-2,3,5,6-tetrafluorophenol is also a consideration in its development and application. While fluorinated compounds offer numerous benefits, it is essential to ensure that their use does not lead to environmental contamination. Researchers are exploring sustainable synthetic routes that minimize waste and reduce environmental footprint.
In conclusion, 4-Pheny-l-2,3,5,6-tetrafluorophenol
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